2,4,6-Trimethyl-5-nitrobenzene-1,3-diamine
Overview
Description
2,4,6-Trimethyl-5-nitrobenzene-1,3-diamine is an organic compound with the molecular formula C₉H₁₃N₃O₂. It is a derivative of benzene, characterized by the presence of three methyl groups and two amino groups on the benzene ring, along with a nitro group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethyl-5-nitrobenzene-1,3-diamine can be synthesized through a multi-step process involving the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and amination. The nitration of mesitylene is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2,4,6-trimethyl-1-nitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as iron powder in the presence of hydrochloric acid, to yield 2,4,6-trimethyl-1,3-diaminobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and reduction steps are optimized for high yield and purity, with careful monitoring of reaction parameters to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-5-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
2,4,6-Trimethyl-5-nitrobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-5-nitrobenzene-1,3-diamine involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, while the nitro group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-1-nitrobenzene: Lacks the amino groups, limiting its ability to participate in nucleophilic substitution reactions.
1,3,5-Trimethyl-2,4,6-trinitrobenzene: Contains additional nitro groups, making it more explosive and less suitable for certain applications.
Uniqueness
2,4,6-Trimethyl-5-nitrobenzene-1,3-diamine is unique due to its combination of methyl, nitro, and amino groups, which confer a balance of reactivity and stability. This makes it versatile for use in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,4,6-trimethyl-5-nitrobenzene-1,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-7(10)5(2)9(12(13)14)6(3)8(4)11/h10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBUUEYPQXGTRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)[N+](=O)[O-])C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303624 | |
Record name | 2,4,6-trimethyl-5-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13171-58-9 | |
Record name | NSC159421 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-trimethyl-5-nitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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